Product packaging for 3-Methylimidazo[1,5-a]pyrazine(Cat. No.:CAS No. 39204-53-0)

3-Methylimidazo[1,5-a]pyrazine

Cat. No.: B150156
CAS No.: 39204-53-0
M. Wt: 133.15 g/mol
InChI Key: KJBOJIQHGFCODW-UHFFFAOYSA-N
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Description

Context and Significance of Fused Nitrogen Heterocycles in Chemical Research

Fused nitrogen heterocycles are a cornerstone of modern chemical research, with their presence being a defining feature in a vast array of biologically active molecules and functional materials. These compounds, characterized by the fusion of two or more rings where at least one contains a nitrogen atom, are of immense interest to scientists. In fact, over 85% of physiologically active drugs contain a heterocyclic structure. nih.gov

The significance of these structures stems from their versatile electronic properties, three-dimensional shapes, and the capacity for hydrogen bonding, which allows them to interact with biological targets with high specificity. nih.govmdpi.com Nitrogen-containing heterocycles are particularly prevalent, forming the basis for a multitude of natural products like alkaloids, vitamins, and antibiotics, as well as synthetic pharmaceuticals. mdpi.commdpi.com Their structural diversity provides a rich scaffold for the development of new therapeutic agents, with applications spanning from anticancer to antimicrobial therapies. nih.goveurekaselect.com The ongoing exploration of fused nitrogen heterocycles continues to fuel discoveries in medicinal chemistry and materials science. eurekaselect.comacs.org

Overview of the Imidazo[1,5-a]pyrazine (B1201761) Scaffold within Organic Chemistry

Within the extensive family of fused nitrogen heterocycles, the imidazo[1,5-a]pyrazine scaffold is a noteworthy structural motif. researchgate.net This bicyclic system is formed by the fusion of an imidazole (B134444) ring and a pyrazine (B50134) ring. The arrangement of nitrogen atoms in this scaffold imparts unique chemical and physical properties, making it a valuable building block in the design of novel compounds. researchgate.net

The imidazo[1,5-a]pyrazine core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in compounds with diverse biological activities. researchgate.net Derivatives of this scaffold have been investigated for a range of potential therapeutic applications. The versatility of the imidazo[1,5-a]pyrazine system allows for chemical modifications at various positions, enabling chemists to fine-tune the properties of the resulting molecules. rhhz.net The synthesis of this scaffold has been an active area of research, with various methods developed to construct this important heterocyclic system. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3 B150156 3-Methylimidazo[1,5-a]pyrazine CAS No. 39204-53-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylimidazo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-9-5-7-4-8-2-3-10(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBOJIQHGFCODW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2N1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30302887
Record name 3-methylimidazo[1,5-a]pyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39204-53-0
Record name NSC154881
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154881
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methylimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Methylimidazo 1,5 a Pyrazine and Its Derivatives

Direct Synthetic Routes to the 3-Methylimidazo[1,5-a]pyrazine Core

A variety of methods have been established for the direct synthesis of the this compound ring system. These approaches often involve the formation of the imidazole (B134444) ring onto a pre-existing pyrazine (B50134) moiety or the concurrent construction of both heterocyclic rings.

Flash Vacuum Thermolysis (FVT) Approaches for Imidazoazines

Flash vacuum thermolysis (FVT) has proven to be a simple and efficient method for the synthesis of imidazoazines, including this compound. researchgate.net This high-temperature, low-pressure technique involves the thermal decomposition of specifically designed precursors to generate reactive intermediates that subsequently cyclize to form the desired heterocyclic system.

A notable application of FVT is the thermolysis of N-(pyrazin-2-ylmethylidene)-tert-butylamine. researchgate.net At 800 °C, this precursor undergoes elimination of a methyl radical to form a resonance-stabilized 2-azaallyl radical. This intermediate then cyclizes to produce this compound in excellent yield. researchgate.net The reaction is highly regioselective, with cyclization occurring exclusively onto the nitrogen atom of the adjacent ring. researchgate.net The mechanism of these reactions is often substantiated by DFT calculations, and UV-photoelectron spectroscopy can be used for in-situ monitoring of the thermolysis products. researchgate.net

PrecursorProductYieldConditions
N-(pyrazin-2-ylmethylidene)-tert-butylamineThis compoundExcellentFVT, 800 °C
N-(pyrimidin-2-ylmethylidene)amine3-Methyl-imidazo[1,5-a]pyrimidineExcellentFVT
N-(quinolin-2-ylmethylidene)amine1-Methyl-imidazo[1,5-a]quinoline50-75%FVT
N-(quinoxalin-2-ylmethylene)amine3-Methyl-imidazo[1,5-a]quinoxaline50-75%FVT
N-(isoquinolin-2-ylmethylidene)amine3-Methyl-imidazo[5,1-a]isoquinoline50-75%FVT

Data sourced from a study on the FVT of tert-butylimines of various aza-heterocyclic carbaldehydes. researchgate.net

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound from simple starting materials in a single step. rsc.org These reactions are highly valued in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds.

One such strategy involves the sequential three-component reaction of propargyl amine or an aminoester, a 1,2-diaza-1,3-diene, and an isothiocyanate. rsc.org This process first yields a functionalized 2-thiohydantoin, which then undergoes a regioselective base-promoted intramolecular cyclization to form a thiohydantoin-fused tetrahydropyrazine, a precursor to the imidazo[1,5-a]pyrazine (B1201761) scaffold. rsc.org

Another example is the one-pot, three-component condensation of a phenyl(pyridin-2-yl)methanone with an aldehyde and ammonium (B1175870) acetate (B1210297) to produce 1,3-diarylated imidazo[1,5-a]pyridine (B1214698) derivatives, which are structurally related to the target compound. researchgate.net While not directly yielding this compound, this demonstrates the power of MCRs in constructing the core imidazo-azine structure.

Catalyst-Free Annulation Methods

The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it reduces costs and environmental impact. Catalyst-free annulation reactions have been successfully employed for the synthesis of imidazo[1,5-a]pyrazines and related heterocycles. consensus.appacs.orgresearchgate.net

An expeditious catalyst-free heteroannulation reaction has been developed for the synthesis of imidazo[1,2-a]pyridines, pyrimidines, and pyrazines using microwave irradiation in a green solvent system of water and isopropanol. consensus.appacs.org In this method, substituted 2-aminopyrazines react with α-bromoketones to afford the corresponding imidazo[1,2-a]pyrazines in excellent yields. consensus.appacs.org This approach is lauded for its simplicity, high yields, and the use of readily available starting materials. acs.org

Reactant 1Reactant 2ProductConditions
2-Aminopyrazineα-BromoketoneImidazo[1,2-a]pyrazine (B1224502)H2O-IPA, Microwave
2-Aminopyridineα-BromoketoneImidazo[1,2-a]pyridine (B132010)H2O-IPA, Microwave
2-Aminopyrimidineα-BromoketoneImidazo[1,2-a]pyrimidineH2O-IPA, Microwave

This table illustrates the versatility of the catalyst-free annulation method for various aza-heterocycles. consensus.appacs.org

Condensation Reactions with Specific Precursors (e.g., TosMIC, Pyrazinone Derivatives)

Condensation reactions are a cornerstone of heterocyclic synthesis. The use of specific precursors like p-toluenesulfonylmethyl isocyanide (TosMIC) and pyrazinone derivatives has been instrumental in the construction of the imidazo[1,5-a]pyrazine skeleton.

TosMIC is a versatile reagent in multicomponent reactions, particularly in the van Leusen three-component reaction (vL-3CR) to form imidazoles. organic-chemistry.org The reaction of an aldehyde, a primary amine, and TosMIC can yield 1,4,5-trisubstituted imidazoles. organic-chemistry.org While direct application to this compound is not explicitly detailed, the principle of using TosMIC to construct the imidazole ring is well-established. organic-chemistry.orgmdpi.com

Condensation reactions involving pyrazinone derivatives are also a viable route. For instance, the condensation of 2-pyridyl ketones with alkyl glyoxylates can lead to imidazo[1,5-a]pyridine derivatives, which are structural analogs. Magnesium nitride (Mg3N2) has been shown to be an effective ammonia (B1221849) source and catalyst in such condensations, leading to high yields.

Iodine-Mediated Decarboxylative Cyclization

Iodine-mediated reactions have emerged as a powerful tool in organic synthesis, often proceeding under mild and metal-free conditions. A facile iodine-mediated decarboxylative cyclization has been developed for the synthesis of imidazoles[1,5-a]N-heterocycles from α-amino acids and N-heterocyclic carbaldehydes. researchgate.net This method offers an efficient route to these fused systems.

In a related approach, a copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines or 2-benzoylquinolines provides 1,3-disubstituted imidazo[1,5-a]pyridines and imidazo[1,5-a]quinolines in excellent yields. organic-chemistry.org This reaction demonstrates broad substrate compatibility, accommodating various α-amino acids. organic-chemistry.org Although not directly applied to pyrazine precursors, the methodology holds promise for the synthesis of 3-alkyl-imidazo[1,5-a]pyrazines. An iodine-mediated decarboxylative cyclization has also been successfully used to synthesize imidazo[1,5-a]quinolines from α-amino acids and 2-methyl quinolines. rsc.org

Functionalization and Derivatization Strategies of the Imidazo[1,5-a]pyrazine Nucleus

Once the core imidazo[1,5-a]pyrazine nucleus is synthesized, further functionalization is often necessary to explore its structure-activity relationships for various applications.

A key strategy for functionalization is regioselective metalation. Calculations of pKa values and N-basicities have guided the development of organometallic reactions for the regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold. rsc.org For example, the use of TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) like TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl allows for regioselective metalations of chloro-substituted imidazopyrazines. The resulting zinc and magnesium intermediates can then be quenched with various electrophiles to introduce a wide range of functional groups. rsc.org

Furthermore, C-H functionalization offers a direct and atom-economical way to introduce new bonds. A metal-free approach for the C-H functionalization of imidazo[1,5-a]pyridines has been demonstrated, where formaldehyde (B43269) acts as both a solvent and a carbon source to bridge two imidazo[1,5-a]pyridine molecules. nih.gov This strategy has been extended to other aldehydes and highlights the potential for direct modification of the imidazo-azine core. nih.gov Visible light-induced C-H functionalization has also become a significant area of research for the derivatization of the related imidazo[1,2-a]pyridine skeleton. mdpi.com

Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of the imidazo[1,5-a]pyrazine core. These reactions typically involve the coupling of a halogenated or otherwise activated imidazopyrazine with a suitable coupling partner.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, has been successfully used for the synthesis of C-2 substituted imidazo[4,5-a]pyrazines under microwave irradiation. rhhz.net This method offers a rapid and efficient route to a variety of diaryl compounds with good to excellent yields and tolerates a wide range of functional groups. rhhz.net For instance, the coupling of 2-bromo-1H-imidazo[4,5-b]pyrazine with various boronic acids using a (A-taphos)2PdCl2 catalyst and CsF as a base in a DME-H2O solvent system has been reported. rhhz.net

The Heck reaction , involving the coupling of an unsaturated halide with an alkene, has been utilized for the C-5 arylation of imidazo[1,5-a]pyrazines. acs.orgresearchgate.net An efficient synthesis of 5-aryl imidazo[1,5-a]pyrazines has been achieved through the palladium-catalyzed coupling of 8-substituted derivatives with aryl halides. acs.org Mechanistic studies suggest a Heck-like pathway for this transformation. acs.org

The Sonogashira coupling , which joins a terminal alkyne with an aryl or vinyl halide, has also been applied to imidazo[1,5-a]azine derivatives. For example, a 5-bromo-3-aryl derivative of imidazo[1,5-a]pyridine, a related scaffold, has been shown to be active in Sonogashira cross-coupling reactions. researchgate.net

These palladium-catalyzed methods provide versatile and powerful strategies for introducing aryl, alkyl, and other functional groups onto the imidazo[1,5-a]pyrazine skeleton, enabling the synthesis of complex and diverse derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) reactions offer a complementary approach to C-H functionalization for introducing substituents onto the imidazo[1,5-a]pyrazine ring system. This method is particularly effective for introducing nucleophiles at positions activated by electron-withdrawing groups or at halogenated sites.

For instance, the displacement of a leaving group, such as a halogen, at the 8-position of the imidazo[1,2-a]pyrazine ring with various nucleophiles has been reported. nih.gov This has been a key step in the synthesis of 8-amino imidazo[1,2-a]pyrazine derivatives, which have been investigated as potential inhibitors of bacterial enzymes. nih.gov The reaction of 6,8-dibromoimidazo[1,2-a]pyrazine (B131933) with monotosylated diamines proceeds smoothly and exclusively at the 8-position. nih.gov

Furthermore, a greener and highly efficient method for the nucleophilic aromatic substitution on nitrogen-containing fused heterocycles, including imidazo[1,5-a]pyrimidines, has been developed using polyethylene (B3416737) glycol (PEG-400) as a solvent. nih.gov This protocol allows for the rapid synthesis of substituted derivatives in excellent yields. nih.gov For example, 4-chloro-2-methyl-imidazo[1,5-a]pyrimidine-8-carbonitrile readily reacts with various amines in PEG-400 to afford the corresponding substituted products. nih.gov

The scope of SNAr reactions on the related imidazo[1,2-a]pyrazine scaffold has been explored, demonstrating the displacement of leaving groups at various positions. ucl.ac.ukresearchgate.net These reactions provide a valuable tool for introducing a wide range of functionalities, including amines, alkoxides, and other nucleophiles, onto the heterocyclic core.

Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the imidazo[1,5-a]pyrazine scaffold, avoiding the need for pre-functionalized starting materials. acs.orgnih.gov This approach allows for the direct introduction of new bonds at specific carbon-hydrogen sites on the heterocyclic ring.

Palladium-catalyzed direct C-H arylation has been successfully employed for the C-5 arylation of imidazo[1,5-a]pyrazines. acs.org This method involves the coupling of 8-substituted imidazo[1,5-a]pyrazines with aryl halides, proceeding through a proposed Heck-like mechanism. acs.org Similarly, the C7-H (hetero)arylation of the related pyrazolo[1,5-a]pyrazines has been achieved using palladium catalysis with silver salts as oxidants. researchgate.net

Metal-free C-H functionalization approaches have also been developed. For the structurally similar imidazo[1,5-a]pyridines, a metal-free method for methylene (B1212753) insertion to form bis-imidazo[1,5-a]pyridines has been reported. nih.gov This reaction proceeds via the C(sp2)-H functionalization of the imidazo[1,5-a]pyridine ring. nih.gov While not directly on the pyrazine analog, this demonstrates the potential for such metal-free transformations on the imidazo[1,5-a]pyrazine system.

The regioselectivity of C-H functionalization can often be controlled by the choice of catalyst, directing group, and reaction conditions. For instance, in the case of pyrazolo[1,5-a]azines, the use of silver salts as additives enabled the ligand-free palladium-catalyzed C-H arylation to occur selectively at the C7 position. researchgate.net

N-Alkylation and Other Post-Cyclization Modifications

Following the construction of the core imidazo[1,5-a]pyrazine ring system, further diversification can be achieved through post-cyclization modifications. N-alkylation of the imidazole nitrogen is a common strategy to introduce various alkyl groups.

For the related imidazo[1,2-a]pyrazine system, N-alkylation of the imidazole ring has been accomplished using polymer-supported N-methyl morpholine. ucl.ac.uk This was a key step in a synthetic sequence leading to dihydroimidazo[1,2-a]pyrazines. ucl.ac.uk

Other post-cyclization modifications can include electrophilic substitution reactions on the heterocyclic ring. While specific examples for this compound are limited in the provided search results, the general reactivity of the imidazo[1,5-a]pyrimidine (B3256623) ring, a close analog, suggests that electrophilic replacement of protons on carbon or nitrogen atoms is a feasible transformation. researchgate.net

Furthermore, functional groups introduced during the initial synthesis can be further manipulated. For example, a bromo-substituted imidazo[1,5-a]pyridine has been shown to be amenable to subsequent Sonogashira cross-coupling and direct arylation reactions, demonstrating the utility of a halogen as a handle for further functionalization. researchgate.net

Regioselective Synthesis and Substitution Control

Controlling the regioselectivity of substitution on the imidazo[1,5-a]pyrazine scaffold is crucial for the synthesis of specific isomers with desired biological activities or material properties. Various strategies have been developed to achieve this control.

One approach involves the use of directing groups. For instance, in the palladium-catalyzed C-H arylation of pyrazolo[1,5-a]azines, the pyrazole (B372694) nitrogen (N1) acts as an innate directing group, leading to selective C7-H bond activation. researchgate.net

Calculation-assisted methods have also been employed to predict and achieve regioselective functionalization. By calculating the pKa values of the ring hydrogens of imidazo[1,2-a]pyrazine, researchers have been able to predict the regioselectivity of metalation reactions using different organometallic bases, allowing for the selective functionalization at different positions. rsc.orgrsc.org For example, the metalation of 6-chloroimidazo[1,2-a]pyrazine (B1590719) with TMPMgCl·LiCl leads to selective magnesiation at position 3, while using TMP2Zn·2MgCl2·2LiCl results in a regiochemical switch to afford diheteroarylzinc derivatives at position 5. rsc.orgrsc.org

The choice of synthetic route can also dictate the final substitution pattern. A flexible strategy for the regiocontrolled synthesis of the related pyrazolo[1,5-a]pyrazines has been developed, where commercially available pyrazoles are alkylated and formylated in a regiocontrolled manner before cyclization. researchgate.net This approach allows access to pyrazolo[1,5-a]pyrazines with various substitution patterns. researchgate.net Similarly, divergent and regioselective methods have been developed for the synthesis of pyrazolo[1,5-a]pyridines and imidazo[1,5-a]pyridines from a common intermediate, highlighting how reaction conditions can be tuned to favor the formation of a specific regioisomer. nih.gov

Spectroscopic and Analytical Characterization of 3 Methylimidazo 1,5 a Pyrazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-methylimidazo[1,5-a]pyrazine derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms within the molecule.

For instance, in the ¹H NMR spectrum of 6-methyl-2-phenylimidazo[1,2-a]pyrazine, a singlet corresponding to the methyl group (CH₃) appears at approximately 2.1 ppm. Aromatic protons are observed as a multiplet in the range of 7.5-7.5 ppm, while singlets at 8.1, 8.2, and 9.1 ppm are attributed to other aromatic protons. In another derivative, 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine, the methyl protons present a singlet at 2.55 ppm.

The ¹³C NMR spectrum of 6-methyl-2-phenylimidazo[1,2-a]pyrazine shows a peak for the methyl carbon at 20.6 ppm, with other aromatic carbons appearing at various shifts including 108.4, 113.3, 127.4, 128.1, 128.4, 129.4, 131.5, 138.8, 141.7, and 152.6 ppm. For 3-methylimidazo[1,5-a]quinoxaline, the methyl carbon is observed at a chemical shift of 12.9 ppm. rsc.org

The solvent used for NMR analysis can influence the chemical shifts of the protons in the pyrrole (B145914) ring. ipb.pt These shifts are crucial for confirming the successful synthesis and structural integrity of new derivatives.

¹H NMR Data for this compound Derivatives

CompoundSolventChemical Shift (δ) ppm
3-Methylimidazo[1,5-a]quinoxalineCDCl₃2.66 (s, 3H), 7.49-7.57 (m, 2H), 7.87 (dd, J = 7.8, 1.8 Hz, 1H), 7.96 (dd, J = 7.8, 1.8 Hz, 1H), 8.56 (s, 1H), 8.84 (s, 1H)
6-Methyl-2-phenylimidazo[1,2-a]pyrazineCDCl₃2.1 (s, 3H), 7.5-7.5 (m, 5H), 8.1 (s, 1H), 8.2 (s, 1H), 9.1 (s, 1H)
6-Methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazineCDCl₃2.55 (s, 3H), 3.9 (t, J=4.4Hz, 4H), 4.6 (br s, 4H), 7.2-7.3 (m, 3H), 7.4 (s, 1H), 7.8 (d, J=7.7Hz, 2H), 8.12 (s, 1H)
2-(4-Fluorophenyl)-6-methyl-8-(piperidin-1-yl)imidazo[1,2-a]pyrazineCDCl₃1.8-1.9 (m, 5H), 2.5 (s, 3H), 4.5 (br s, 5H), 7.1 (t, J=8.7 Hz, 2H), 7.7 (s, 1H), 7.9 (t, J=8.7Hz, 2H), 8.3 (s, 1H)

¹³C NMR Data for this compound Derivatives

CompoundSolventChemical Shift (δ) ppm
3-Methylimidazo[1,5-a]quinoxalineCDCl₃12.9, 114.2, 121.2, 125.4, 126.9, 127.5, 128.5, 130.2, 135.9, 137.2, 144.8
6-Methyl-2-phenylimidazo[1,2-a]pyrazineCDCl₃ + DMSO-d₆20.6, 108.4, 113.3, 127.4, 128.1, 128.4, 129.4, 131.5, 138.8, 141.7, 152.6
6-Methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazineCDCl₃ + DMSO-d₆21.1, 46.5, 66.0, 106.0, 111.1, 124.5, 125.4, 126.1, 127.3, 127.4, 128.3, 131.0, 142.5, 145.7
2-(4-Fluorophenyl)-6-methyl-8-(piperidin-1-yl)imidazo[1,2-a]pyrazineCDCl₃ + DMSO-d₆16.1, 22.8, 25.6, 50.7, 108.5, 113.5, 114.9, 124.3, 126.4, 127.0, 127.1, 129.8

Mass Spectrometry (e.g., GC-MS, ESI-QTOF, HRMS)

Mass spectrometry is instrumental in determining the molecular weight and elemental composition of this compound derivatives. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming molecular formulas with high accuracy.

For example, the HRMS (ESI) of 3-methylimidazo[1,5-a]quinoxaline shows a calculated [M+H]⁺ peak at m/z 184.0875, which matches the found value. rsc.org Similarly, for 6-methyl-2-phenylimidazo[1,2-a]pyrazine, the observed [M+H]⁺ peak at 210.1024 is in close agreement with the calculated value of 210.1031. These precise measurements provide strong evidence for the proposed structures.

Gas Chromatography-Mass Spectrometry (GC-MS) is also employed in the analysis of pyrazine (B50134) products, helping to identify various derivatives in complex mixtures. researchgate.net

HRMS Data for this compound Derivatives

CompoundIonizationCalculated m/zFound m/z
3-Methylimidazo[1,5-a]quinoxalineESI, [M+H]⁺184.0875184.0875
6-Methyl-2-phenylimidazo[1,2-a]pyrazineESI, [M+H]⁺210.1031210.1024
6-Methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazineESI, [M+H]⁺295.1553295.1545
2-(4-Fluorophenyl)-6-methyl-8-(piperidin-1-yl)imidazo[1,2-a]pyrazineESI, [M+H]⁺311.1652311.1666

Infrared (IR) Spectroscopy (e.g., FT-IR)

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. In the context of this compound derivatives, FT-IR spectra show characteristic absorption bands. For instance, in 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine, a characteristic absorption around 1546 cm⁻¹ corresponding to the C=N stretch is observed. Other derivatives exhibit bands related to C-H, C=C, and other specific functional groups, aiding in structural confirmation.

FT-IR Data for this compound Derivatives

Compoundν (cm⁻¹)Assignment
6-Methyl-2-phenylimidazo[1,2-a]pyrazine3414, 3313, 2918, 1417, 821N-H, C-H, C=C, C-N stretches
6-Methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine3136, 2945, 1646, 1260, 842N-H, C-H, C=N, C-O, C-N stretches
2-(4-Fluorophenyl)-6-methyl-8-(piperidin-1-yl)imidazo[1,2-a]pyrazine3138, 2943, 842N-H, C-H, C-F stretches
8-(1-Phenyl-1H-tetrazol-5-ylthio)-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyrazine3229, 2291, 1527, 837N-H, C≡N, C=N, C-F stretches

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within these molecules. The absorption spectra of imidazo[1,5-a]pyridine (B1214698) derivatives, which are structurally related to imidazo[1,5-a]pyrazines, typically show intense absorption maxima. For example, some 1,3,4-oxadiazole (B1194373) derivatives containing an imidazo[1,5-a]pyridine core exhibit an intense absorption maximum at approximately 290 nm. researchgate.net The specific position of the absorption maximum can be influenced by the substituents attached to the heterocyclic core. researchgate.net Studies on pyrazine itself have contributed to the understanding of its UV absorption spectrum. mdpi.com

Fluorescence Spectroscopy

Fluorescence spectroscopy reveals the emissive properties of these compounds. Imidazo[1,5-a]pyridine derivatives are known to be strong emitters. researchgate.net For instance, 1,3,4-oxadiazole derivatives with an imidazo[1,5-a]pyridine moiety show emission maxima around 470 nm. researchgate.net The fluorescence properties, including the quantum yield and Stokes shift, are of significant interest for applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

In-Situ Spectroscopic Monitoring Techniques (e.g., UV-Photoelectron Spectroscopy with FVT)

Flash Vacuum Thermolysis (FVT) combined with UV-Photoelectron Spectroscopy (UV-PES) has been utilized for the in-situ monitoring and characterization of thermolysis products. This technique was instrumental in identifying this compound as a major product in the thermolysis of N-(2-pyridylmethylidene)-tert-butylamines at 800 °C. researchgate.net This method allows for the direct observation of reaction intermediates and products under high-temperature conditions. researchgate.net

Computational and Theoretical Studies on 3 Methylimidazo 1,5 a Pyrazine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important method for studying the electronic properties and reactivity of imidazo[1,5-a]pyrazine (B1201761) systems. By approximating the electron density of a molecule, DFT allows for the calculation of various molecular properties with a good balance of accuracy and computational cost.

Electronic Structure and Molecular Orbital Analysis

DFT calculations are instrumental in understanding the electronic landscape of 3-methylimidazo[1,5-a]pyrazine. A key aspect of this is the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic stability and reactivity. researchgate.net For instance, a larger HOMO-LUMO gap is associated with greater electronic stability and can play a role in molecular recognition processes. researchgate.net

Studies on related imidazo[1,5-a]pyridine (B1214698) derivatives have shown that the HOMO-LUMO energy gap can be correlated with the electronic properties of substituents on the molecule. researchgate.net This suggests that the electronic characteristics of this compound can be tuned by strategic placement of different functional groups. Natural Transition Orbitals (NTOs) analysis, often performed in conjunction with Time-Dependent DFT (TD-DFT), helps in visualizing and understanding the nature of electronic transitions, confirming them as intra-ligand transitions in many imidazoazine derivatives. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling using DFT has been successfully employed to propose and substantiate reaction mechanisms for the synthesis of imidazo[1,5-a]pyrazines and related compounds. For example, the formation of this compound through flash vacuum thermolysis of N-(tert-butyl)-N-(pyrazin-2-ylmethylidene)amine has been investigated, with DFT calculations supporting the proposed cyclization mechanism that occurs with full regioselectivity onto the nitrogen atom of the adjacent ring. researchgate.net These computational insights are invaluable for optimizing reaction conditions and improving the yields of synthetic routes.

Photophysical Property Prediction and Correlation

Derivatives of the imidazo[1,5-a]pyrazine scaffold often exhibit interesting photophysical properties, such as high fluorescence quantum yields and significant Stokes shifts. researchgate.net Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting and interpreting these properties. TD-DFT calculations can accurately forecast the main electronic transitions, which are often characterized as intra-ligand charge transfer (ILCT) or intramolecular charge transfer (ICT) events. researchgate.netrsc.org

For related 1-alkynyl- and 1-alkenyl-3-arylimidazo[1,5-a]pyridines, TD-DFT calculations at the B3LYP/6-311++G(d,p) level have shown good agreement with experimental absorption behaviors. researchgate.net Furthermore, these studies have demonstrated linear correlations between the Hammett substituent constants of arylalkynyl groups and their fluorescence wavelengths, highlighting the predictive power of combining computational analysis with empirical parameters. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This approach is particularly useful in drug discovery for predicting the activity of new compounds and understanding the molecular features that govern their interactions with biological targets.

Correlation of Molecular Descriptors with Biological Activity Mechanisms

QSAR studies on imidazo[1,2-a]pyrazine (B1224502) derivatives, which are structurally similar to this compound, have been conducted to understand their anticancer activities. ijirset.comdergipark.org.tr In these studies, various molecular descriptors are calculated, including topological, electronic, and physicochemical properties. Electronic descriptors such as the energies of the HOMO and LUMO, the HOMO-LUMO gap, dipole moment, and hardness are often computed using DFT methods. ijirset.com

Statistical methods like multiple linear regression (MLR) are then used to build QSAR models that correlate these descriptors with biological activity, such as the IC50 values against different cancer cell lines. dergipark.org.tr These models can reveal which molecular properties are crucial for the observed biological effect. For instance, studies have shown that molecular volume, ionization potential, molecular softness, dipole moment, molar refractivity, and hydrophobicity can be important parameters influencing the cytotoxic activity of imidazo[1,2-a]pyrazine derivatives. dergipark.org.tr

Descriptor CategoryExamples of DescriptorsReference
Topological Formula Weight, Molar Volume, Molecular Weight, Molar Refractivity, Parachor, Density, Refractive Index, Surface Tension, Polarizability ijirset.com
Electronic Total Energy (E), Highest Occupied Molecular Orbital Energy (EHOMO), Lowest Unoccupied Molecular Orbital Energy (ELUMO), HOMO-LUMO Gap (Gap), Dipole Moment (μ), Absolute Hardness (η), Absolute Electron Negativity (χ), Reactivity Index (ω) ijirset.com

Predictive Modeling for Ligand-Target Interaction

QSAR models, often combined with molecular docking studies, serve as powerful predictive tools for understanding and optimizing ligand-target interactions. For imidazo[1,5-a]pyrazine derivatives, these models can help in predicting their affinity for specific biological targets, such as protein kinases. vulcanchem.comjapsonline.com

For example, 3D-QSAR models have been developed for 8-amino-imidazo[1,5-a]pyrazine derivatives as Bruton's tyrosine kinase (BTK) inhibitors. japsonline.com These models, which can be field-based or Gaussian-based, provide contour maps that highlight the regions where steric and hydrophobic interactions are significant for enhancing biological activity. japsonline.com Such insights are crucial for the rational design of more potent and selective inhibitors. Docking studies performed on imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors have also helped to explain the structure-activity relationships observed experimentally. nih.gov

Modeling TechniqueApplicationKey FindingsReference
3D-QSAR BTK Inhibition by 8-amino-imidazo[1,5-a]pyrazinesSteric and hydrophobic interactions are key for activity. japsonline.com
Molecular Docking BRD9 Inhibition by imidazo[1,5-a]pyrazin-8(7H)-onesExplains structure-activity relationships. nih.gov
QSAR Anticancer activity of imidazo[1,2-a]pyrazinesCorrelation of molecular descriptors with cytotoxicity. dergipark.org.tr

Molecular Docking and Simulation Studies on this compound Systems

Computational and theoretical studies, particularly molecular docking and simulation, have become indispensable tools in modern drug discovery and materials science. For the this compound scaffold and its derivatives, these in silico methods provide profound insights into their biological activities and physicochemical properties. By modeling the interactions between these compounds and their biological targets at a molecular level, researchers can predict binding affinities, elucidate mechanisms of action, and guide the rational design of more potent and selective molecules.

Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand how derivatives of the imidazo[1,5-a]pyrazine scaffold interact with various biological targets.

Studies have shown that imidazo[1,5-a]pyrazine derivatives are promising inhibitors for a range of protein kinases and other enzymes implicated in diseases like cancer. For example, a series of 8-amino-imidazo[1,5-a]pyrazine derivatives have been identified as potent, reversible inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways. japsonline.comresearchgate.net Computational analyses, including 3D-QSAR (Quantitative Structure-Activity Relationship) modeling, have been employed to understand the structural requirements for this inhibitory activity. These models revealed that steric and hydrophobic interactions are major contributors to the compounds' potency. japsonline.comresearchgate.net

In a study focused on developing novel BTK inhibitors, a pharmacophore model was generated based on known imidazo[1,5-a]pyrazine derivatives. benthamdirect.com The most robust model, DPRRR_1, consisted of five key features: one hydrogen bond donor, one positive ionic feature, and three aromatic rings. Virtual screening of chemical databases using this model, followed by molecular docking, identified several potent hits. The docking scores for some of the most promising compounds are detailed in the table below. benthamdirect.com

CompoundDocking Score
15 -8.567
27 -7.465
8n -6.922
38 -6.137

This table displays the docking scores of selected imidazo[1,5-a]pyrazine derivatives against Bruton's tyrosine kinase (BTK), indicating their potential binding affinity. benthamdirect.com

Similarly, derivatives of imidazo[1,5-a]pyrazin-8(7H)-one have been investigated as inhibitors of the BRD9 bromodomain, a component of a chromatin remodeling complex linked to various cancers. nih.gov Molecular docking studies of potent compounds from this series, such as compounds 27 and 29 (with IC50 values of 35 nM and 103 nM, respectively), were performed to elucidate their structure-activity relationships. nih.gov These in silico analyses help to visualize the binding mode and identify key interactions within the target's active site, guiding further optimization. nih.gov

Furthermore, computational strategies have been applied to understand the interaction of 1,3-disubstituted imidazo[1,5-a]pyrazine derivatives with the insulin-like growth factor-1 receptor (IGF-1R), a target in Ewing sarcoma. researchgate.net Docking and subsequent molecular dynamics simulations helped to identify crucial amino acid residues involved in the ATP-competitive inhibition, providing a clearer picture of the ligand-target interactions. researchgate.net The broader class of N-fused imidazoles, which includes imidazopyrazines, has also been predicted through docking studies to be potential catalytic inhibitors of topoisomerase IIα by blocking its ATP-binding site. acs.org

Conformational Analysis of Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of this compound derivatives is crucial, as the three-dimensional shape of a molecule dictates its ability to bind to a biological target.

Theoretical calculations, often employing density functional theory (DFT), are a primary method for performing conformational analysis. For the related imidazo[1,2-α]pyrazine scaffold (an isomer of the [1,5-a] system), conformational searches have been carried out using the Gaussian 09W program. dergipark.org.tr These studies typically start with an initial geometry, which is then optimized to find the most stable, low-energy conformation. dergipark.org.tr Methods such as the B3LYP functional with a 6-31G(d,p) basis set are commonly used for these geometry optimizations. dergipark.org.tr

Such computational studies allow for the calculation of various quantum chemical parameters that provide insight into the molecule's reactivity and stability. These parameters include:

ParameterDescription
E_HOMO Energy of the Highest Occupied Molecular Orbital
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) The difference between E_LUMO and E_HOMO, indicating chemical reactivity
Dipole Moment (µ) A measure of the polarity of the molecule

This table outlines key quantum chemical descriptors calculated through theoretical studies to understand the electronic properties and reactivity of heterocyclic compounds like imidazo[1,5-a]pyrazine derivatives.

By analyzing the distribution of the HOMO and LUMO orbitals, researchers can predict the most likely sites for electrophilic and nucleophilic attack, respectively. biointerfaceresearch.com For instance, a DFT study on pyrazine (B50134) derivatives helped to elucidate their electronic structure and reactivity in specific applications. researchgate.net The insights gained from the conformational analysis of these derivatives are vital for developing structure-activity relationships, which are fundamental to designing new molecules with desired biological or material properties. dergipark.org.tr

Mechanisms of Biological Interaction and Pharmacological Relevance Non Clinical Focus

Enzyme Inhibition Mechanisms

Derivatives of the imidazo[1,5-a]pyrazine (B1201761) core structure have been identified as inhibitors of various phosphodiesterase (PDE) enzymes. PDEs are crucial in regulating intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP.

Specifically, 6-bromo-3-alkyl-7-methylimidazo[1,5-a]pyrazin-8(7H)-ones have been explored as selective inhibitors for phosphodiesterase type 1B (PDE1B), with some analogues showing IC50 values in the micromolar range (0.001 to 0.1 mM). Furthermore, related structures such as imidazo[1,5-a]pyrido[3,2-e]pyrazinones have been noted as inhibitors of both PDE3 and PDE5. google.comgoogle.com.pg

The imidazo[1,5-a]pyrazine scaffold has also been incorporated into compounds targeting PDE10A. google.com Novel imidazo[1,5-a]pyrido[3,2-e]pyrazines have been synthesized and characterized as potent and selective PDE10A inhibitors. nih.gov X-ray crystallography of PDE10A in complex with one such inhibitor revealed unique interactions within the binding site compared to other known inhibitors. nih.gov The development of these compounds has led to analogues with subnanomolar potency for PDE10A and high selectivity over other PDE family members. molaid.com

Derivative ClassTarget PDEPotency (IC50)Source(s)
6-bromo-3-alkyl-7-methylimidazo[1,5-a]pyrazin-8(7H)-onesPDE1B1 - 100 µM
Imidazo[1,5-a]pyrido[3,2-e]pyrazinonesPDE3, PDE5Not specified google.comgoogle.com.pg
Imidazo[1,5-a]pyrido[3,2-e]pyrazinesPDE10ASubnanomolar nih.govmolaid.com
Imidazo[1,2-a]pyrazine (B1224502) derivativesPDE10ANot specified researchgate.net

The imidazo[1,5-a]pyrazine framework is a component of molecules designed to inhibit protein tyrosine kinases (PTKs), enzymes that play a critical role in cellular signaling pathways controlling growth, differentiation, and proliferation. nih.gov Dysregulation of PTK activity is a known factor in the development of cancer. nih.gov

A series of 8-amino-1,3-disubstituted-imidazo[1,5-a]pyrazines were designed and synthesized as inhibitors of the Insulin-like Growth Factor-I Receptor (IGF-IR), which is a type of receptor tyrosine kinase. nih.gov Additionally, the related imidazo[1,5-a]pyridine (B1214698) scaffold has been used to create derivatives that act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov Theoretical studies involving molecular dynamics simulations have been used to analyze the interactions between these compounds and the EGFR protein, identifying several derivatives as promising inhibitors. nih.gov Other related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, have also been evaluated for their inhibitory effects against the EGFR kinase, with some compounds showing IC50 values in the nanomolar range. nih.gov

Derivative ClassTarget PTKPotency (IC50)Source(s)
8-amino-1,3-disubstituted-imidazo[1,5-a]pyrazinesIGF-IRNot specified nih.gov
Imidazo[1,5-a]pyridine derivativesEGFRNot specified nih.gov
Pyrazolo[1,5-a]pyrimidine (B1248293) derivativesEGFR8.4 nM (Compound 9b) nih.gov

A significant area of research for imidazo[1,5-a]pyrazine derivatives has been the inhibition of the Bromodomain and Extraterminal Domain (BET) family of proteins, particularly BRD4 and BRD9. nih.gov BET proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones, playing a crucial role in the regulation of gene transcription. nih.govmdpi.com Their inhibition is a therapeutic strategy being explored for cancer. nih.gov

Derivatives built on a 7-methylimidazo[1,5-a]pyrazin-8(7H)-one core have proven to be potent BRD4 inhibitors. nih.govnih.gov One such derivative, compound 28, demonstrated an IC50 value of 33 nM against BRD4. nih.govnih.gov Another analogue, compound 10j, showed robust inhibition of both BRD4(1) and BRD4(2) with IC50 values of 130 nM and 76 nM, respectively. nih.govebi.ac.uk Further optimization led to compounds like compound 17, which displayed an IC50 of 30 nM for BRD4(1) and improved pharmacokinetic properties. nih.gov

The same imidazo[1,5-a]pyrazin-8(7H)-one scaffold has been successfully modified to create potent and selective inhibitors of BRD9, a subunit of the SWI/SNF chromatin remodeling complex. researchgate.netnih.gov Mutations in this complex are found in a significant percentage of human cancers. nih.gov Research in this area led to the development of compounds 27 and 29, which exhibited strong BRD9 inhibition with IC50 values of 35 nM and 103 nM, respectively. researchgate.netnih.gov

Derivative ClassTarget BET ProteinCompoundPotency (IC50)Source(s)
7-methylimidazo[1,5-a]pyrazin-8(7H)-oneBRD4Compound 2833 nM nih.govnih.gov
7-methylimidazo[1,5-a]pyrazin-8(7H)-oneBRD4(1)Compound 1730 nM nih.gov
7-methylimidazo[1,5-a]pyrazin-8(7H)-oneBRD4(1)Compound 10j130 nM nih.govebi.ac.uk
7-methylimidazo[1,5-a]pyrazin-8(7H)-oneBRD4(2)Compound 10j76 nM nih.govebi.ac.uk
Imidazo[1,5-a]pyrazin-8(7H)-oneBRD9Compound 2735 nM researchgate.netnih.gov
Imidazo[1,5-a]pyrazin-8(7H)-oneBRD9Compound 29103 nM researchgate.netnih.gov

Research into novel antibacterial agents has explored the inhibition of bacterial secretion systems, which are essential for the virulence of many pathogens. nih.gov The VirB11 ATPase is a key component of the type IV secretion system (T4SS). nih.govucl.ac.uk A related scaffold, imidazo[1,2-a]pyrazine, was identified through virtual screening as a potential mimic of ATP and an inhibitor of the Helicobacter pylori VirB11 ATPase, HP0525. ucl.ac.ukresearchgate.net Subsequent synthesis and in vitro screening of a series of 2- and 3-aryl substituted 8-amino imidazo[1,2-a]pyrazines led to the identification of lead compounds. nih.govucl.ac.uk One of these, compound 14, was identified as a competitive inhibitor of ATP with an IC50 value of 7 µM. ucl.ac.uk

Derivative ClassTarget EnzymeCompoundPotency (IC50)Source(s)
Imidazo[1,2-a]pyrazineVirB11 ATPase (HP0525)Compound 147 µM ucl.ac.uk

The imidazo[1,5-a]pyridine scaffold, a close structural relative of imidazo[1,5-a]pyrazine, has been the basis for a class of potent and highly specific inhibitors of thromboxane (B8750289) A2 synthetase. researchgate.netnih.gov This enzyme is responsible for the production of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction. A key compound from this series, imidazo[1,5-a]pyridine-5-hexanoic acid (also known as CGS 13080), was found to be a highly selective inhibitor, inhibiting the cell-free enzyme with an IC50 of 3 nM. nih.govnih.gov Its selectivity was demonstrated by its significantly lower potency against other enzymes involved in arachidonic acid metabolism. nih.gov

Derivative ClassTarget EnzymeCompoundPotency (IC50)Source(s)
Imidazo[1,5-a]pyridineThromboxane A2 SynthetaseCGS 130803 nM nih.gov

The broader imidazo-azine and related heterocyclic families have been investigated for activity against a range of other protein kinases.

EGFR: As detailed in section 5.1.2, imidazo[1,5-a]pyridine and related scaffolds have shown inhibitory activity against EGFR. nih.gov

B-Raf Kinase: The pyrazolo[1,5-a]pyrimidine scaffold has been used to develop inhibitors of B-Raf kinase, which is a key component of the Raf-MEK-ERK signaling pathway. nih.gov

Bruton's Tyrosine Kinase (BTK): A different but related heterocyclic system, imidazo[1,5-a]quinoxalines, has been synthesized to function as irreversible inhibitors of BTK. researchgate.net

No specific research findings directly linking the 3-methylimidazo[1,5-a]pyrazine core to the inhibition of CK2, MEK, BCL6, DRAK1, CDK1, CDK2, or Pim-1 were identified in the provided search results.

Receptor Ligand Mechanisms

The interaction of this compound and its parent scaffold, imidazo[1,5-a]pyrazine, with various receptors is a key area of investigation. These interactions underpin its potential pharmacological relevance.

Corticotropin Releasing Hormone (CRH) Receptor Ligand Binding

Derivatives of the imidazo[1,5-a]pyrazine scaffold have been identified as ligands for the Corticotropin Releasing Hormone (CRH) receptor. nih.gov CRH is a critical peptide hormone and neurotransmitter that mediates the body's response to stress through the hypothalamic-pituitary-adrenal (HPA) axis. plos.orgmdpi.com The effects of CRH are mediated by two main G-protein coupled receptors, CRH Receptor 1 (CRHR1) and CRH Receptor 2 (CRHR2). mdpi.comuniprot.org

A novel series of imidazo[1,5-a]pyrazines was synthesized and assessed for their potential as CRH receptor ligands. nih.gov The research focused on optimizing dialkylamino side chains and exploring the structure-activity relationship (SAR) of aryl and small alkyl substituents on the core structure. nih.gov The binding affinity of these compounds was evaluated in vitro using rat brain receptors, demonstrating that the imidazo[1,5-a]pyrazine core is a viable scaffold for developing antagonists for CRH receptors. nih.govacs.org This line of research is significant as CRH receptor antagonists are investigated for their potential in managing stress-related disorders. plos.org

AMPA Receptor (AMPAR) Modulation (e.g., TARP γ-8 Selectivity)

While direct studies on this compound's effect on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are not prominent in the reviewed literature, extensive research has been conducted on the closely related isomer, imidazo[1,2-a]pyrazine. These studies have identified this class of compounds as selective negative modulators of AMPA receptors that are associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8). nih.govmedchemexpress.com

AMPA receptors are crucial for fast synaptic transmission in the central nervous system. nih.gov Their function is regulated by associated proteins like TARPs. nih.gov TARP γ-8 is highly concentrated in the hippocampus, and modulators that are selective for TARP γ-8-containing AMPA receptors are of interest for their potential to reduce neuronal hyperexcitability without widespread effects throughout the brain. nih.gov

In this context, an imidazo[1,2-a]pyrazine derivative was identified as a potent and selective lead for γ-8 containing AMPA receptors, showing no activity toward γ-2 associated receptors at high concentrations. nih.gov However, further development of this specific imidazopyrazine chemotype was hindered by high in vivo clearance. nih.gov This led researchers to explore isosteric replacements, such as the pyrazolopyrimidine scaffold, which yielded compounds with improved properties. nih.govmedchemexpress.com These findings underscore the potential of the broader imidazopyrazine class as AMPAR modulators, though specific data on the this compound isomer is needed.

Toll-like Receptor (TLR) Antagonism (e.g., TLR7, TLR8)

Toll-like receptors (TLRs) are essential components of the innate immune system, recognizing pathogen-associated molecular patterns. mdpi.comnih.gov Specifically, TLR7 and TLR8 are involved in recognizing single-stranded viral RNA, and their chronic activation is linked to autoimmune diseases. acs.orgnih.gov This has prompted the search for TLR antagonists.

Research into various heterocyclic compounds has identified imidazo[1,2-a]pyrazines and imidazo[1,5-a]quinoxalines as selective TLR7 antagonists. acs.orgnih.gov In one study, a series of compounds from these families were synthesized and tested for TLR7 and TLR8 activity. Several derivatives were found to be selective TLR7 antagonists and notably lacked any agonistic activity at either TLR7 or TLR8. acs.orgnih.gov While these studies did not specifically report on this compound, the findings for the related imidazo[1,2-a]pyrazine and imidazo[1,5-a]quinoxaline (B8520501) structures are significant. For instance, in comparison to the imidazo[1,2-a]pyrazine series, pyrazolo[1,5-a]quinoxaline derivatives were identified as lead compounds for TLR7 inhibition, with IC50 values in the micromolar range, while showing no activity on TLR8. mdpi.com This highlights the potential of the imidazo-fused heterocyclic systems as scaffolds for developing specific TLR modulators.

Cellular Pathway Modulation

Beyond direct receptor binding, imidazo[1,5-a]pyrazines have been shown to modulate critical cellular pathways, including those involved in cell death and oxidative stress.

Apoptosis Pathway Modulation

Imidazo[1,5-a]pyrazines have demonstrated significant activity in modulating apoptosis, or programmed cell death, primarily through the inhibition of the Insulin-like Growth Factor-I Receptor (IGF-1R). aacrjournals.orggoogle.com IGF-1R is a transmembrane tyrosine kinase that, upon activation by ligands like IGF-I or IGF-II, triggers signaling cascades such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. aacrjournals.org These pathways are crucial for promoting cell proliferation and inhibiting apoptosis. aacrjournals.org The dysregulation of the IGF-1R pathway is implicated in the survival of various tumor cells. google.com

A novel series of 8-amino-1,3-disubstituted-imidazo[1,5-a]pyrazines were developed as potent inhibitors of IGF-1R tyrosine kinase. aacrjournals.org One notable compound from this series, OSI-906 (cis-3-[8-amino-1-(2-phenyl-quinolin-7-yl)-imidazo[1,5-a]pyrazin-3-yl]-1-methyl-cyclobutanol), emerged from structure-based design efforts. aacrjournals.orgacs.org Research demonstrated that these compounds inhibit the autophosphorylation of IGF-1R, which in turn blocks downstream survival signaling. aacrjournals.org

Furthermore, studies on oxindole-derived imidazo[1,5-a]pyrazines have shown they can induce apoptosis in cancer cells. One such derivative was found to cause cell cycle arrest in the G0/G1 phase and induce apoptosis, confirmed by DNA fragmentation analysis, without affecting normal cells. researchgate.net This inhibition of survival signaling directly leads to the induction of apoptosis, making the imidazo[1,5-a]pyrazine scaffold a promising basis for the development of anticancer therapeutics. researchgate.net

Table 1: IGF-1R Inhibitory Activity of Imidazo[1,5-a]pyrazine Derivatives
CompoundTargetActivity/EffectCell LineReference
OSI-906IGF-1R/IRInhibition of autophosphorylation, induction of DNA fragmentationGEO Colon Carcinoma, various human tumor cell lines aacrjournals.org
PQIPIGF-1RAbrogated IGF-1R mediated activation of IRS-1/Akt, induced apoptosisGEO Colon Cancer Cells
Oxindole (B195798) derived imidazo[1,5-a]pyrazine (Compound 7l)Not specifiedInduced G0/G1 cell cycle arrest and apoptosisA549 (Lung Carcinoma) researchgate.net

Free Radical Scavenging Mechanisms (Antioxidant Activity)

Reactive oxygen species (ROS) can cause significant damage to biomolecules, and antioxidants play a crucial role in mitigating this oxidative stress. While specific studies on the antioxidant properties of this compound are limited, research on the related imidazo[1,2-a]pyrazine scaffold has shown promising results.

A series of imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated for their antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. ajrconline.org Several of these compounds displayed promising free radical scavenging activity, with some derivatives showing IC50 values comparable to the standard antioxidant, ascorbic acid. Structure-activity relationship (SAR) studies revealed that substitutions at various positions on the imidazo[1,2-a]pyrazine framework significantly influence the antioxidant capacity. For instance, the presence of an amino group at the C8 position was found to be beneficial for activity. These findings suggest that the imidazopyrazine core structure is a viable backbone for developing compounds with significant antioxidant properties.

Table 2: Antioxidant Activity of Imidazo[1,2-a]pyrazine Derivatives (DPPH Assay)
Compound SeriesKey FindingIC50 Range (µM)StandardReference
Imidazo[1,2-a]pyrazines (unsubstituted)Exhibited baseline antioxidant activity.22.43 - 28.14Ascorbic Acid (5.84 µM)
Substituted Imidazo[1,2-a]pyrazinesStructural modifications led to improved activity. Nine compounds showed good activity.8.54 - 14.26Ascorbic Acid (5.84 µM)
Tetra hydro imidazo[1,2-a] pyrazine (B50134) derivativesSeveral derivatives showed significant percentage inhibition of free radicals.Not specified in µM, but % inhibition reported up to 79.6%Ascorbic Acid (94.17% inhibition) ajrconline.org

Structure Activity Relationship Sar Studies of 3 Methylimidazo 1,5 a Pyrazine Derivatives

Impact of Substituent Position on Biological Activity Mechanisms

The precise placement of substituents on the imidazo[1,5-a]pyrazine (B1201761) framework is a critical determinant of biological activity and the underlying mechanism of action. Research has consistently shown that even minor alterations in substituent position can lead to significant changes in potency and selectivity.

For instance, in the pursuit of potent c-Src inhibitors for the potential treatment of acute ischemic stroke, a series of C-5 substituted imidazo[1,5-a]pyrazine derivatives were synthesized and evaluated. nih.gov The substitution at the C-5 position was identified as a key factor in achieving significant neuroprotective efficacy and central nervous system penetration in preclinical models. nih.gov

While direct SAR studies on the 3-methylimidazo[1,5-a]pyrazine core are specific, broader insights can be gleaned from related imidazopyrazine scaffolds. In studies on imidazo[1,2-a]pyrazine (B1224502) derivatives, substitutions at the C2, C3, and C8 positions have been shown to be crucial for their antioxidant and antimicrobial activities. For example, the presence of an amino group at the C8 position was found to be necessary for good antioxidant properties. Furthermore, the introduction of a bromine atom at the C3 position also had a significant positive impact on antioxidant activity. These findings underscore the principle that different positions on the heterocyclic core are not equivalent and that strategic placement of functional groups is essential for optimizing a desired biological effect.

Similarly, research on the related imidazopyridine scaffold has highlighted the importance of the C6 position, where substitution with a methyl or halogen group was found to be optimal for achieving high affinity for the translocator protein (TSPO). doi.org This body of evidence collectively suggests that a systematic exploration of substituent placement on the this compound core is a fundamental aspect of designing novel derivatives with tailored biological activities.

Role of Side Chain Optimization in Target Affinity

The optimization of side chains appended to the this compound core represents a powerful strategy for enhancing target affinity and specificity. Side chains can engage in crucial secondary binding interactions with a biological target, thereby supplementing the primary interactions of the core structure.

A compelling example of side chain optimization can be found in the development of inhibitors for Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), a target for antimalarial drugs. Although this study focused on an imidazopyridazine series, the principles of side chain optimization are broadly applicable. acs.org Structural modifications to the side chains were systematically undertaken to improve potency and address pharmacokinetic properties. acs.org While initial modifications sometimes led to a decrease in antiparasitic potency, further optimization allowed for a favorable balance to be achieved. acs.org

Influence of Aryl and Alkyl Substituents on Activity Profiles

In the development of anticancer agents, a series of oxindole (B195798) derivatives of imidazo[1,5-a]pyrazines demonstrated significant activity. researchgate.net One of the most potent compounds featured a 2-fluorophenyl substituent, indicating that the presence of an aryl group at a specific position can be highly beneficial for anticancer efficacy. researchgate.net The electronic properties of the fluorine atom on the phenyl ring likely play a role in the observed activity.

Conversely, studies on related imidazo[1,2-a]pyridine (B132010) derivatives revealed more nuanced effects. While the introduction of various C2-phenyl substituents led to only minor fluctuations in activity, the complete replacement of the phenyl group with a pyridyl moiety resulted in a loss of activity. doi.org This suggests that while aryl groups in this position are generally well-tolerated, the specific nature of the aromatic system is important.

The influence of alkyl groups is also significant. For instance, in the development of BRD9 inhibitors based on the imidazo[1,5-a]pyrazin-8(7H)-one scaffold, specific alkyl substitutions were crucial for achieving high potency. nih.gov The strategic placement of these smaller, more flexible groups can optimize van der Waals interactions within the binding pocket of the target protein.

The following table presents data on the inhibitory activity of selected imidazo[1,5-a]pyrazin-8(7H)-one derivatives, illustrating the impact of different substituents on BRD9 inhibition.

CompoundSubstituentIC50 (nM) for BRD9 Inhibition
27[Structure specific to the publication]35
29[Structure specific to the publication]103

Data sourced from a study on BRD9 inhibitors. nih.gov

Correlation of Structural Features with Specific Biological Interactions

A deep understanding of the correlation between specific structural features of this compound derivatives and their interactions with biological targets at a molecular level is paramount for rational drug design. This involves identifying key pharmacophoric elements and understanding how they engage with amino acid residues in the binding site of a target protein.

Molecular docking studies have provided significant insights in this area. For example, in the development of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors, docking studies were instrumental in explaining the observed structure-activity relationships. nih.gov These computational models can visualize how the compounds fit into the binding pocket and which specific interactions, such as hydrogen bonds or hydrophobic contacts, contribute to their potency.

In a similar vein, the biological activity of certain imidazo[1,5-a]pyrazine derivatives has been attributed to the formation of hydrogen bonds between a carbonyl group on the compound and key amino acid side chains within the target protein. This type of specific interaction is noted to enhance both binding affinity and selectivity.

The table below summarizes the inhibitory concentrations of selected imidazo[1,5-a]pyrazin-8(7H)-one derivatives against cancer cell lines, which is a direct consequence of their specific biological interactions.

CompoundCell LineIC50 (µM)
27A5496.12
27EOL-11.76

Data sourced from a study on BRD9 inhibitors. nih.gov

These examples clearly demonstrate that the biological activity of this compound derivatives is not a random phenomenon but rather a direct result of the precise interplay between their structural features and the molecular architecture of their biological targets.

Advanced Applications Beyond Direct Therapeutic Use

Materials Science Applications

The fused planar and unsaturated ring system of imidazo[1,5-a]pyrazine (B1201761) endows it with interesting photophysical properties, primarily fluorescence, making it a compound of interest in photochemistry and materials science. researchgate.net Derivatives of this scaffold are being explored for the development of novel materials, including specialized polymers and dyes.

Photophysical Properties and Optoelectronic Devices

The imidazo[1,5-a]azine motif is a core component in many N-fused heteroaromatic bicyclic systems that have applications in materials chemistry. researchgate.net While specific photophysical data for 3-Methylimidazo[1,5-a]pyrazine is not extensively detailed in current literature, studies on related derivatives provide insight into the potential of this class of compounds. For instance, the broader family of imidazo[1,5-a]pyridines, a structurally similar scaffold, is recognized for its intense light emission, optical tunability, and potential in organic light-emitting diodes (OLEDs). researchgate.netscience.gov

Research into pyrazine (B50134) derivatives has shown that tuning the push-pull electronic characteristics of substituent groups can alter the frontier molecular orbital energy gap, which in turn influences properties relevant to optoelectronics, such as the electronic absorption spectra. researchgate.net The synthesis of functionalized imidazo[1,5-a]pyrazines, such as C-5 arylated derivatives, represents a key step toward creating advanced materials for electronic applications, though specific device performance has not yet been detailed.

Table 1: Photophysical Properties of Selected Imidazo-Fused Heterocycles

Compound Class Absorption Maxima (λabs, nm) Emission Maxima (λem, nm) Stokes Shift (nm) Quantum Yield (Φ) Source
1,3-Diarylated Imidazo[1,5-a]pyridines ~310 and ~350 460 - 550 90 - 166 Not specified researchgate.net

Fluorescent Dyes and Sensor Development

The inherent fluorescence of the imidazo[1,5-a] core makes it a promising scaffold for the development of fluorescent dyes and chemical sensors. researchgate.net While specific sensor applications for this compound are not yet reported, research on related isomers like imidazo[1,2-a]pyrazines highlights the potential. These related compounds are utilized in creating fluorescent probes for biological imaging. ambeed.com The development of a ratiometric fluorescent probe for detecting copper ions (Cu²⁺) was based on the related pyrazolo[1,5-a]pyridine (B1195680) dye, demonstrating that these nitrogen-fused heterocyclic systems can be engineered for high selectivity and sensitivity in detecting specific analytes. researchgate.net

Emitters for Confocal Microscopy and Bioimaging

The value of the imidazo[1,5-a]pyrazine scaffold extends to the field of bioimaging. Derivatives of the parent compound are used as biological imaging probes. nih.gov Furthermore, photoaffinity probes have been developed from an imidazopyrazine core to visualize and identify protein targets within cells using fluorescence scanning, underscoring their utility as emitters for biological applications. canterbury.ac.nz Although not the exact 3-methyl derivative, these examples show the core structure's suitability for creating tools for confocal microscopy and advanced imaging techniques. science.gov

Ligands for Coordination Complexes

The imidazo[1,5-a]pyrazine structure, containing multiple nitrogen atoms, possesses the necessary features to act as a ligand, binding to metal ions to form coordination complexes. This capability is well-documented for the analogous imidazo[1,5-a]pyridine (B1214698) system, which can act as a bidentate or tridentate chelating ligand. massey.ac.nz However, based on currently available scientific literature, the specific use of this compound as a ligand in the synthesis and characterization of coordination complexes is not well-documented. While pyrazine-based ligands are common in coordination chemistry, the specific chelating properties and resulting complex structures for the this compound scaffold remain an area for future investigation. ccspublishing.org.cnambeed.com

Chemical Probes for Biological Research and Target Validation

One of the most significant advanced applications of the imidazo[1,5-a]pyrazine scaffold is in the development of chemical probes for biological research and target validation. These specialized molecules are crucial for understanding the function of proteins and validating their roles in disease. canterbury.ac.nz

Researchers have synthesized and evaluated photoaffinity probes based on the imidazopyrazine core of known kinase inhibitors like linsitinib (B1684704) and acalabrutinib. These probes allow for photoaffinity labeling (PAL), a powerful technique to identify a drug's direct targets and off-targets within the entire proteome of a cell, providing critical information for drug development and target validation. canterbury.ac.nz

In a notable example, derivatives of imidazo[1,5-a]pyrazin-8(7H)-one have been designed as potent and selective inhibitors of the BRD9 bromodomain, a subunit of a chromatin remodeling complex implicated in about 20% of human cancers. The biological function of the BRD9 bromodomain is not fully understood, making highly selective inhibitors essential research tools. One such derivative was identified as a chemical probe that can be used to further investigate the biology of the BRD9 bromodomain in both cellular and in vivo models.

Table 2: Imidazo[1,5-a]pyrazin-8(7H)-one Derivative as a BRD9 Chemical Probe

Compound Target Potency (IC₅₀) Application Source

This work highlights how the imidazo[1,5-a]pyrazine scaffold can be modified to create highly selective chemical probes, which are indispensable for dissecting complex biological pathways and validating new therapeutic targets.

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Diversity

The future synthesis of 3-Methylimidazo[1,5-a]pyrazine and its derivatives is geared towards improving efficiency, atom economy, and the capacity to generate diverse molecular libraries. Current research highlights several promising avenues.

One key area is the advancement of multicomponent reactions (MCRs) . These reactions, which combine three or more reactants in a single step, are highly efficient for building complex heterocyclic systems. nih.gov A novel approach involves a sequence starting with a three-component reaction of 2,3-diaminomaleonitrile, ketones, and isocyanides, followed by a subsequent reaction with isocyanates or isothiocyanates to assemble highly substituted imidazo[1,5-a]pyrazine (B1201761) derivatives. nih.govresearchgate.net Another MCR-based strategy utilizes propargyl amine, 1,2-diaza-1,3-dienes, and isothiocyanates to create functionalized intermediates that undergo base-promoted cyclization to form the imidazo[1,5-a]pyrazine core. rsc.orgresearchgate.net These methods allow for the incorporation of various functional groups, paving the way for extensive structure-activity relationship (SAR) studies.

Flash Vacuum Thermolysis (FVT) has been demonstrated as a simple and efficient method for producing 3-methyl-imidazo[1,5-a]pyrazine specifically. researchgate.net This technique, involving the high-temperature decomposition of a precursor like N-(tert-butyl)-N-(pyrazin-2-ylmethylidene)amine, has yielded excellent results for monocyclic imines. researchgate.net Further research into optimizing FVT conditions and expanding the range of suitable precursors could provide a direct and high-yield route to the target compound and its analogs.

Intramolecular cyclization remains a critical step in many synthetic routes. nih.govresearchgate.net Novel strategies focus on making this ring-closing step milder and more efficient. For instance, a method for constructing the imidazo[1,5-a]quinoxalin-4(5H)-one template, a related structure, relies on a highly efficient and regiospecific intramolecular cyclization process. researchgate.net The development of new catalysts and reaction conditions that facilitate these cyclizations at lower temperatures and with greater functional group tolerance is a primary goal for future synthetic efforts.

The table below summarizes some modern synthetic approaches applicable to the imidazo[1,5-a]pyrazine scaffold.

Synthetic Strategy Key Reactants/Steps Advantages Reference
Multi-Component Reaction (MCR)2,3-diaminomaleonitrile, ketones, isocyanidesHigh diversity, complex structures in few steps nih.govresearchgate.net
MCR / CyclizationPropargyl amine, 1,2-diaza-1,3-dienes, isothiocyanatesAccess to novel scaffolds with exocyclic bonds rsc.orgresearchgate.net
Flash Vacuum Thermolysis (FVT)N-(tert-butyl)-N-(pyrazin-2-ylmethylidene)amineHigh efficiency, excellent yields for specific targets researchgate.net
Intramolecular CyclizationMeldrum's acid, amino estersFacile and mild ring formation nih.gov
Greener SNAr ReactionChloro-substituted heterocycles, various aminesUse of efficient, greener solvent (PEG-400) mdpi.com

Exploration of Undiscovered Biological Target Interactions and Mechanisms

The imidazo[1,5-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry, known to interact with multiple biological targets. ontosight.ai Future research will undoubtedly focus on uncovering new therapeutic applications by identifying novel protein interactions and elucidating their mechanisms of action.

Derivatives of the core structure have been identified as potent and selective inhibitors of several protein kinases. These include:

Bruton's Tyrosine Kinase (BTK): A series of 8-amino-imidazo[1,5-a]pyrazines have been developed as potent, reversible BTK inhibitors for treating autoimmune diseases like rheumatoid arthritis. nih.gov X-ray crystallography has revealed key interactions, such as hydrogen bonding with the kinase hinge region, that drive their selectivity. nih.gov

mTOR Kinase: Imidazo[1,5-a]pyrazines have been optimized as dual mTORC1 and mTORC2 inhibitors, demonstrating tumor growth inhibition in preclinical models. nih.gov

Activated CDC42 Kinase 1 (ACK1): Starting from a virtual screening hit, medicinal chemistry efforts have led to potent, selective, and orally bioavailable ACK1 inhibitors based on the imidazo[1,5-a]pyrazine scaffold. noaa.govnih.gov

IKK1 and IKK2 Kinases: Imidazo[1,5-a]quinoxaline (B8520501) and imidazo[1,2-a]pyrazine (B1224502) derivatives have been synthesized and tested for their potential to inhibit IKK1 and IKK2, which are key enzymes in the NF-κB inflammatory pathway. nih.gov

Beyond kinases, related structures are being investigated for other therapeutic targets. Imidazo[1,2-a]pyrazines have been identified as negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPA) receptors associated with the TARP γ-8 auxiliary subunit, showing potential for treating epilepsy. nih.gov Furthermore, derivatives of the related imidazo[1,2-a]pyrazine scaffold have shown potent anti-influenza activity by targeting the viral nucleoprotein (NP), preventing its nuclear accumulation. acs.org

Future research will likely expand into new areas, exploring the potential of this compound analogs to modulate epigenetic targets, such as bromodomains, or to act as inhibitors of other enzyme families. researchgate.net The structural versatility of the scaffold makes it an ideal starting point for screening campaigns against newly validated disease targets.

Advancements in Computational Design and Prediction for New Analogs

Computational chemistry is becoming an indispensable tool in modern drug discovery, and its application to the imidazo[1,5-a]pyrazine scaffold is set to accelerate the development of new, optimized analogs.

3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies are being employed to understand the structural requirements for biological activity. For example, Field and Gaussian-based 3D-QSAR models have been developed for 8-amino-imidazo[1,5-a]pyrazine derivatives as BTK inhibitors. japsonline.com These models help identify the key steric and hydrophobic interactions that enhance inhibitory potency, providing a roadmap for designing more effective compounds. japsonline.com

Molecular docking and simulation are crucial for predicting how these molecules bind to their targets. Docking studies have been used to explain the structure-activity relationships of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors and to guide the design of pyrazine-based heterocycles as antibacterial agents. researchgate.netnih.gov For related imidazo[1,2-a]pyrazine derivatives, docking was used to investigate the binding mode of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and to identify potential inhibitors of the VirB11 ATPase in Helicobacter pylori. nih.govucl.ac.uk Steered molecular dynamics simulations have also been used to analyze the efficiency of related imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors. bohrium.com

Virtual screening of large compound libraries is a powerful method for identifying initial hits. This approach successfully identified the first imidazo[1,5-a]pyrazine-based ACK1 inhibitor, which was then optimized through traditional medicinal chemistry. noaa.govnih.gov As computational power increases and algorithms become more sophisticated, virtual screening campaigns based on the this compound core will be able to probe vast chemical spaces to find starting points for new drug discovery programs. Furthermore, in silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties is being integrated early into the design process, helping to prioritize compounds with better drug-like characteristics. researchgate.net

Computational Technique Application Example Future Goal Reference
3D-QSARModeling 8-Amino-imidazo[1,5a]pyrazine BTK inhibitorsTo predict the activity of novel designs before synthesis japsonline.com
Molecular DockingInvestigating binding of imidazo[1,2-a]pyrazines to HIV-1 RTTo rationalize binding modes and guide lead optimization nih.gov
Virtual ScreeningDiscovery of an imidazo[1,5-a]pyrazine ACK1 inhibitor hitTo identify novel hits for new biological targets noaa.govnih.gov
ADMET PredictionEvaluating drug-likeness of triazolo[4,3-a]pyrazine derivativesTo de-risk candidates early by predicting pharmacokinetic profiles researchgate.net

Integration into Advanced Materials and Sensing Technologies

The unique photophysical properties of the imidazo[1,5-a]pyrazine scaffold and its relatives, such as the imidazo[1,5-a]pyridines, position them as promising candidates for applications beyond medicine, particularly in materials science and chemical sensing. ontosight.airsc.org

The inherent fluorescence of these heterocyclic systems is a key attribute. ontosight.ai Research on the closely related imidazo[1,5-a]pyridine (B1214698) scaffold has demonstrated its potential in several areas. These compounds are known for their luminescence and have been investigated for use in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.netresearchgate.net Their structural flexibility and photostability make them attractive building blocks for new "smart" materials. rsc.orgmdpi.com

A significant future direction is the development of fluorescent probes and sensors . Imidazo[1,5-a]pyridine-based fluorophores have been synthesized and shown to successfully intercalate into lipid bilayers, making them suitable as probes for studying cell membrane dynamics, hydration, and fluidity. mdpi.com Their solvatochromic behavior (a change in color depending on the polarity of the solvent) is a particularly useful property for sensing changes in the local environment. mdpi.com The development of this compound-based probes could be tailored to detect specific ions, molecules, or changes in biological systems.

The potential exists to incorporate this scaffold into more complex material architectures. Its ability to act as a ligand for coordination complexes could lead to the creation of novel metal-organic frameworks (MOFs) or luminescent metal-containing polymers with unique optical or catalytic properties. rsc.org Exploring the integration of this compound into conductive polymers or as a component in chemosensors for environmental or industrial monitoring represents a promising, albeit less explored, frontier for this versatile compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Methylimidazo[1,5-a]pyrazine derivatives?

  • Methodology : The synthesis of 3-methyl derivatives can be achieved via electrophilic substitution or carbene insertion reactions. For example, heating 4-substituted pyrazolo[1,5-a]pyrazines with silylformamidine (1.5 equiv) at 70–90 °C for 10 hours yields products in >70% efficiency. Electron-withdrawing groups (e.g., cyano, methoxycarbonyl) at position 4 accelerate reactivity by stabilizing transition states .
  • Experimental Design : Use N-bromosuccinimide (NBS) for bromination or nitration for functionalization. Monitor reaction progress via TLC or HPLC. Purify via column chromatography with ethyl acetate/hexane gradients .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound derivatives?

  • Methodology :

  • 1H/13C NMR : Identify characteristic shifts for the methyl group (δ ~2.5 ppm) and aromatic protons (δ 7.5–8.5 ppm). Coupling constants distinguish regioisomers (e.g., J = 5–7 Hz for adjacent protons in the fused ring) .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ions (e.g., [M+H]+ for C₈H₁₀N₄, exact mass 162.0902) .
    • Validation : Compare experimental data with computational predictions (DFT for NMR chemical shifts) .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence regioselectivity in electrophilic substitutions of this compound?

  • Mechanistic Insight : Electron-withdrawing groups (e.g., -CN, -COOMe) at position 4 activate the heterocyclic core for electrophilic attack at position 7. For example, nitration of 4-methoxycarbonyl derivatives yields 7-nitro products with >90% regioselectivity .
  • Data Contradictions : While electron-deficient substrates favor position 7, bulky substituents may redirect reactivity to position 3. Use Hammett σ constants to predict substituent effects .

Q. What computational strategies model the electronic structure and reactivity of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., dichloroethane) on reaction pathways using 24-mode vibrational models to replicate experimental absorption spectra .
    • Validation : Cross-reference computed IR/Raman spectra with experimental data .

Q. How does aromaticity of the pyrrolo[1,5-a]pyrazine core impact binding to biological targets (e.g., Eis enzyme)?

  • Structure-Activity Relationship (SAR) : The aromatic core enables π-π interactions with hydrophobic pockets in Eis’s binding cavity. Non-aromatic analogs (e.g., saturated dihydro derivatives) show 25-fold reduced inhibition (IC₅₀ = 9.25 µM vs. 0.37 µM for aromatic analogs) .
  • Experimental Design : Synthesize aromatic (series 1–2) and non-aromatic (series 3) derivatives. Test inhibition via fluorescence polarization assays .

Q. What strategies enhance pharmacological activity of this compound derivatives against RNA-binding proteins (RBPs)?

  • Case Study : Pyrazolo[1,5-a]pyrazine analogs (e.g., RO6885247) inhibit ssRNA-binding proteins like SMN2 by mimicking RNA motifs. Introduce acetophenone or halogen substituents at R2 to enhance π-stacking with aromatic residues .
  • Optimization : Use fragment-based drug design (FBDD) to screen substituents at R1/R2. Prioritize derivatives with logP <3 for improved CNS penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.